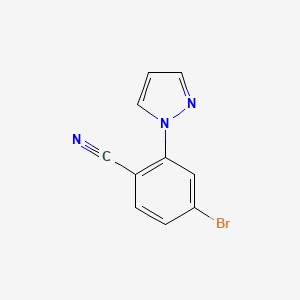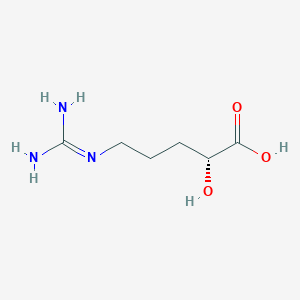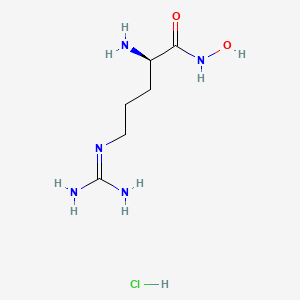![molecular formula C13H10N4O2 B1529292 Acide 2-{6-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoïque CAS No. 1423029-05-3](/img/structure/B1529292.png)
Acide 2-{6-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoïque
Vue d'ensemble
Description
“2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid” is a compound with a molecular weight of 254.25 . Its IUPAC name is 2-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7,16H,1H2,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.25 . It is stored at room temperature .Applications De Recherche Scientifique
Applications anticancéreuses
La partie triazolo[4,3-b]pyridazin-3-yl, qui fait partie de la famille plus large des composés triazolo, a été étudiée pour ses propriétés anticancéreuses potentielles. La recherche s'est concentrée sur la synthèse de dérivés qui présentent une activité cytotoxique contre diverses lignées cellulaires cancéreuses, y compris le cancer du sein .
Activité antimicrobienne
Les composés de structure triazolo[4,3-b]pyridazin-3-yl ont été étudiés pour leurs propriétés antibactériennes. Des études ont montré que certains dérivés synthétisés présentent des activités antibactériennes modérées à bonnes contre les bactéries à Gram positif et à Gram négatif .
Propriétés analgésiques et anti-inflammatoires
La classe plus large des composés 1,2,4-triazolo, qui comprend le composé spécifique en question, a été rapportée comme possédant des activités analgésiques et anti-inflammatoires. Ces propriétés les rendent précieuses pour le développement de nouveaux médicaments analgésiques et anti-inflammatoires .
Effets antioxydants
La recherche sur les dérivés 1,2,4-triazolo a également indiqué que certains composés pourraient avoir des propriétés antioxydantes, qui sont bénéfiques pour lutter contre le stress oxydatif et pourraient avoir des implications dans diverses maladies .
Potentiels antiviraux
Les dérivés triazolo[4,3-b]pyridazin-3-yl sont étudiés pour leurs activités antivirales. Cette recherche est particulièrement pertinente dans le contexte des infections virales émergentes et de la recherche continue d'agents antiviraux efficaces .
Inhibition enzymatique
Certaines enzymes sont des cibles clés dans le développement de médicaments thérapeutiques. Les dérivés triazolo[4,3-b]pyridazin-3-yl ont été identifiés comme des inhibiteurs enzymatiques potentiels, avec des implications pour le traitement de troubles tels que la dyslipidémie, la maladie coronarienne et le diabète .
Mécanisme D'action
Target of Action
The primary targets of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid are the c-Met and VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively. The c-Met kinase is involved in cell growth, survival, and migration, while VEGFR-2 is a key player in angiogenesis, the process of new blood vessel formation .
Mode of Action
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid affects several biochemical pathways. The c-Met pathway, involved in cell growth and survival, is disrupted, leading to a decrease in cell proliferation . Similarly, the inhibition of VEGFR-2 disrupts the angiogenesis pathway, reducing the formation of new blood vessels .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2 suggest that it is able to reach its targets in the body
Result of Action
The result of the action of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid is a decrease in cell proliferation and angiogenesis . By inhibiting c-Met and VEGFR-2, the compound disrupts the signaling pathways that promote these processes . This leads to a decrease in the growth of cancer cells and the formation of new blood vessels, which are key processes in the progression of cancer .
Analyse Biochimique
Biochemical Properties
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular signaling pathways.
Cellular Effects
The effects of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the c-Met kinase pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been identified as a pan-phosphodiesterase inhibitor, which can lead to increased levels of cyclic nucleotides and subsequent changes in cellular signaling . These interactions often result in modulation of gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with some studies indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with myocardial degeneration in rats, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYUXXOSMKAFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C3C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186730 | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-05-3 | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)








![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)




